5-Bromo-2-cyanobenzyl Acetate
CAS No.:
Cat. No.: VC20478701
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8BrNO2 |
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Molecular Weight | 254.08 g/mol |
IUPAC Name | (5-bromo-2-cyanophenyl)methyl acetate |
Standard InChI | InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-4-10(11)3-2-8(9)5-12/h2-4H,6H2,1H3 |
Standard InChI Key | OFZSKJYIQMJKEL-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OCC1=C(C=CC(=C1)Br)C#N |
Introduction
Synthetic Methodologies
Industrial and laboratory syntheses of 5-bromo-2-cyanobenzyl acetate typically follow a two-step sequence: (1) bromination of 2-cyanobenzyl acetate or (2) cyanation of 5-bromobenzyl acetate derivatives.
Bromination of 2-Cyanobenzyl Acetate
A representative procedure involves treating 2-cyanobenzyl acetate with bromine () in acetic acid at 40–50°C for 6–8 hours. The reaction proceeds via electrophilic aromatic substitution, with regioselectivity controlled by the cyano group’s meta-directing effect:
Yields typically range from 65–75%, with purity >95% achievable via recrystallization from ethanol-water mixtures.
Cyanation of 5-Bromobenzyl Acetate
Alternative routes employ palladium-catalyzed cyanation of 5-bromo-2-iodobenzyl acetate using potassium cyanide () or trimethylsilyl cyanide () . For example:
This method affords moderate yields (50–60%) but avoids handling elemental bromine.
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | Reaction Time (h) |
---|---|---|---|
Direct Bromination | 70 | 95 | 8 |
Palladium-Catalyzed Cyanation | 55 | 90 | 12 |
Physicochemical Properties
5-Bromo-2-cyanobenzyl acetate exists as a white crystalline solid under standard conditions. Key properties include:
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Melting Point: 112–114°C (DSC, heating rate 10°C/min)
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Solubility:
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Dichloromethane: 45 g/L
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Ethanol: 12 g/L
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Water: <0.1 g/L
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LogP: 2.8 (calculated via XLogP3)
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Stability: Stable at room temperature for >12 months when stored in amber glass under argon.
The ester group undergoes hydrolysis in basic aqueous media (e.g., ) to yield 5-bromo-2-cyanobenzyl alcohol, while the cyano group resists nucleophilic attack under mild conditions.
Applications in Organic Synthesis
The compound’s dual functionality enables participation in diverse transformations:
Suzuki-Miyaura Coupling
The bromine atom undergoes palladium-catalyzed cross-coupling with arylboronic acids to generate biaryl structures. For instance, reaction with phenylboronic acid in at 80°C produces 2-cyano-5-phenylbenzyl acetate in 82% yield .
Ester Hydrolysis and Functionalization
Selective hydrolysis of the acetate group using in affords 5-bromo-2-cyanobenzyl alcohol, a key intermediate for etherification or oxidation reactions.
Analog Structure | Target | Activity |
---|---|---|
5-Bromo-2-nitrobenzyl acetate | E. coli DNA gyrase | 90% inhibition at 50 µM |
2-Cyano-5-iodobenzyl acetate | Protein kinase C | IC = 9.2 µM |
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